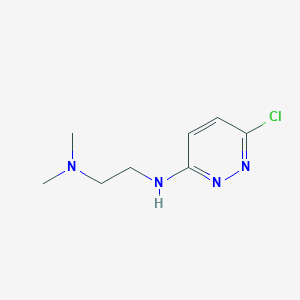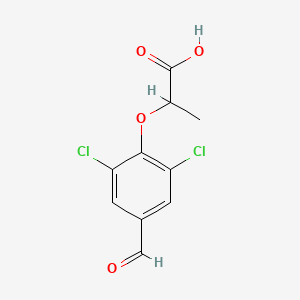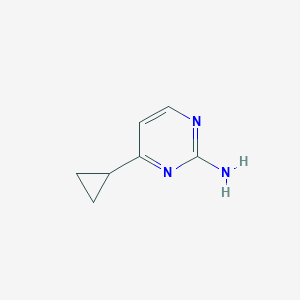
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO3S . It is sold by Sigma-Aldrich and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 184.64 g/mol .Wissenschaftliche Forschungsanwendungen
Phase-Transfer Catalysis 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is involved in phase-transfer catalysis. For instance, Dent and Gainsford (1989) found that 3,4-Dibromotetrahydrothiophen 1,1-dioxide reacts in a specific reagent system to yield 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, indicating its role in synthesizing dichloromethylene compounds (Dent & Gainsford, 1989).
Formation of Various Chemical Compounds This compound is also crucial in forming vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. Hofsløkken and Skattebol (1999) illustrated that 3-Oxo-2,3-dihydrothiophene 1,1-dioxide derivatives react with sulfur and nitrogen nucleophiles, leading to the extrusion of sulfur dioxide and formation of these compounds (Hofsløkken & Skattebol, 1999).
Oxidation Reactions In oxidation reactions, this compound is used to form diverse compounds. For example, Ho, Treiber, and Dansette (1998) demonstrated its use in forming 1-oxide Diels-Alder dimers, sesquioxide, and a sulfone-water adduct through various oxidation processes (Ho, Treiber, & Dansette, 1998).
Catalytic Degradation Studies The compound has applications in catalytic degradation studies. For instance, Lin et al. (2018) explored its role in the photocatalytic degradation of chlorophenols, indicating its potential in environmental remediation processes (Lin et al., 2018).
Electrochemical Methods It is also significant in electrochemical methods. Brillas, Sauleda, and Casado (1998) utilized it in studying the degradation of chlorophenol in acidic solutions, highlighting its effectiveness in electrochemical processes (Brillas, Sauleda, & Casado, 1998).
Conformational Studies Arbuzov, Yuldasheva, and Arshinova (1969) studied the conformation of derivatives of this compound, contributing to a deeper understanding of its structural characteristics (Arbuzov, Yuldasheva, & Arshinova, 1969).
Stereospecific Substitution Reactions In addition, Mikhno et al. (1991) reported on the stereospecific synthesis of hydroxy group substitutions by a chlorine atom in isomeric 3-chlorotetrahydrothiophene derivatives, showcasing its versatility in chemical synthesis (Mikhno et al., 1991).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be attributed to the compound’s ability to form stable complexes with these biomolecules, potentially altering their activity and function . For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of certain genes, thereby altering the cellular response to various stimuli. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. The compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of the compound can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxythiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWROUAVGMYMLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391855 |
Source


|
| Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-83-6 |
Source


|
| Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)

![2-{[4-({[2-Carboxycyclohexyl]carbonyl}amino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364275.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364286.png)

![1-[(4-Fluorophenyl)methyl]-2-methylindole](/img/structure/B1364292.png)
![[1-(4-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364293.png)





